molecular formula C17H20FN3O4S B11141943 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(3-fluorophenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(3-fluorophenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11141943
M. Wt: 381.4 g/mol
InChI Key: LIEOSDRLGMIWRY-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(3-fluorophenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a tetrahydropyridazine carboxamide moiety.

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(3-fluorophenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, including the formation of the dioxidotetrahydrothiophene ring and the subsequent attachment of the fluorophenyl and tetrahydropyridazine carboxamide groups. The reaction conditions typically require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene ring and the fluorophenyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The tetrahydropyridazine carboxamide moiety may also contribute to the compound’s overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar compounds include those with dioxidotetrahydrothiophene rings, fluorophenyl groups, or tetrahydropyridazine carboxamide moieties. 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(3-fluorophenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific combination of these functional groups, which may confer distinct properties and applications. Some similar compounds include:

  • 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
  • (1,1-Dioxidotetrahydrothiophen-3-yl)-acetic acid 2,4-dichloro-phenyl ester

Properties

Molecular Formula

C17H20FN3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[2-(3-fluorophenyl)ethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C17H20FN3O4S/c18-13-3-1-2-12(10-13)6-8-19-17(23)15-4-5-16(22)21(20-15)14-7-9-26(24,25)11-14/h1-3,10,14H,4-9,11H2,(H,19,23)

InChI Key

LIEOSDRLGMIWRY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCC3=CC(=CC=C3)F

Origin of Product

United States

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